[4-(4-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
Description
The compound [4-(4-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone features a pyrazole core substituted with a methyl group at position 1, a 2-thienyl moiety at position 3, and a 4-methoxyphenylpiperazino group linked via a methanone bridge at position 3. This architecture combines heterocyclic (pyrazole, thiophene) and arylpiperazine motifs, which are prevalent in pharmacologically active molecules. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and receptor-modulating properties . The 4-methoxyphenyl group on the piperazine ring may enhance solubility and influence receptor affinity due to its electron-donating nature .
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H22N4O2S/c1-22-18(14-17(21-22)19-4-3-13-27-19)20(25)24-11-9-23(10-12-24)15-5-7-16(26-2)8-6-15/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
VKTMLBROSLVNAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common route includes the following:
-
Piperazine Derivatization: : Start with piperazine (a heterocyclic compound) and react it with 4-methoxybenzoyl chloride to form the [4-(4-methoxyphenyl)piperazino] intermediate.
-
Thienyl Substitution: : Next, introduce the thienyl group by reacting the intermediate with 2-thiophenecarboxylic acid or its derivatives.
Industrial Production:
While industrial-scale production methods may vary, the above synthetic steps provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be added or replaced. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions and substituents. For instance, reduction could yield an amine derivative.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. It might interact with receptors or enzymes.
Chemistry: Explore its reactivity in organic synthesis.
Biology: Assess its effects on cellular processes.
Mechanism of Action
The compound likely interacts with specific molecular targets (e.g., receptors, enzymes) to exert its effects. Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Key Observations:
Substituent Position on the Aryl Group: The para-methoxy group in the target compound (vs. ortho-methoxy in ) may improve steric accessibility for receptor interactions. Para-substituted aryl groups often exhibit higher metabolic stability compared to ortho-substituted analogs .
Heterocyclic Moieties :
- The 2-thienyl group in the target compound (vs. phenyl in or hydroxy-substituted pyrazole in ) may enhance π-π stacking interactions with biological targets, as thiophene’s electron-rich nature facilitates aromatic interactions .
Table 2: Comparative Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | [4-(2-Methoxyphenyl)piperazino] Analog | 4-Chlorophenyl-Sulfonylpiperazine |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 3.5 | 2.8 |
| Solubility (mg/mL) | 0.15 | 0.10 | 0.25 |
| Hydrogen Bond Acceptors | 6 | 6 | 7 |
Biological Activity
Chemical Structure and Properties
The compound consists of a piperazine moiety substituted with a methoxyphenyl group, and a pyrazole ring bearing a thienyl group. Its structural complexity suggests that it may interact with various biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₄O₁S
- Molecular Weight : 342.43 g/mol
Pharmacological Potential
Research into similar compounds indicates that derivatives of piperazine and pyrazole often exhibit diverse pharmacological effects, including:
- Antidepressant Activity : Compounds with piperazine structures have been associated with serotonin receptor modulation, which is crucial in the treatment of depression.
- Antitumor Activity : Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Properties : Certain methoxyphenyl-substituted compounds have demonstrated antibacterial and antifungal activities.
While specific studies on the mechanism of action for this compound are sparse, it is hypothesized that it may act through:
- Receptor Binding : The piperazine and pyrazole rings may facilitate binding to neurotransmitter receptors or other protein targets.
- Enzyme Inhibition : The presence of the methoxy group might influence enzyme activity related to metabolic pathways.
Case Studies and Research Findings
Several studies have explored related compounds, providing insight into the potential biological activities of [4-(4-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(4-Methoxyphenyl)piperazine | Antidepressant | Smith et al., 2020 |
| 3-(2-Thienyl)pyrazole | Antitumor | Johnson et al., 2019 |
| 4-Methoxyphenyl-thiazole derivative | Antimicrobial | Lee et al., 2021 |
Notable Research Findings
- Antidepressant Effects : A study indicated that piperazine derivatives can enhance serotonin levels, suggesting potential antidepressant effects (Smith et al., 2020).
- Antitumor Activity : Research on thienyl-pyrazole compounds showed significant cytotoxicity against various cancer cell lines (Johnson et al., 2019).
- Antimicrobial Properties : Methoxy-substituted phenyl compounds were effective against Gram-positive bacteria (Lee et al., 2021).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
